4-[5-(Hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol
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Overview
Description
4-[5-(Hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-(Hydroxymethyl)-2-methylaniline with 2-methyl-2-butanol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-[5-(Hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-(Hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methylindole: Shares the hydroxymethyl and methyl groups but differs in the core structure.
5-Hydroxymethyl-2-furancarboxylic acid: Contains a hydroxymethyl group but has a different functional group arrangement
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[5-(hydroxymethyl)-2-methylanilino]-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-4-5-11(9-15)8-12(10)14-7-6-13(2,3)16/h4-5,8,14-16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRBGDQMWOLNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)NCCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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